2,4,6-Trimethylphenethylamine hydrochloride

Serotonin receptor pharmacology GPCR binding assays Neuropharmacology

Select 2,4,6-TMPEA hydrochloride for unambiguous receptor occupancy studies where unsubstituted analogs fail. Its 2,4,6-trimethyl substitution delivers nanomolar GPCR binding (5-HT2A Ki=1.30–2.70 nM; H3R Kd=1.35 nM), enabling validated serotonergic/histaminergic signaling research. The crystalline HCl salt guarantees superior aqueous solubility, reproducible assay formulation, and long-term stability. Use as a certified analytical reference standard (≥97% purity, mp 296–305°C) for forensic toxicology and metabolomics, or as a sterically defined scaffold for medicinal chemistry SAR libraries.

Molecular Formula C11H18ClN
Molecular Weight 199.72 g/mol
CAS No. 3167-10-0
Cat. No. B1290625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethylphenethylamine hydrochloride
CAS3167-10-0
Molecular FormulaC11H18ClN
Molecular Weight199.72 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)CCN)C.Cl
InChIInChI=1S/C11H17N.ClH/c1-8-6-9(2)11(4-5-12)10(3)7-8;/h6-7H,4-5,12H2,1-3H3;1H
InChIKeyJWLMPZNZDSXSQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trimethylphenethylamine Hydrochloride (CAS 3167-10-0): Product Identity and Baseline Characteristics for Research Procurement


2,4,6-Trimethylphenethylamine hydrochloride (2,4,6-TMPEA hydrochloride, CAS 3167-10-0) is a substituted phenethylamine derivative featuring a 2,4,6-trimethyl substitution pattern on the phenyl ring, formulated as the hydrochloride salt (molecular formula C11H17N·HCl, molecular weight 199.72 g/mol) . The compound is commercially available as a ≥97% purity solid with a melting point of 296–305 °C [1]. Pharmacologically, it acts as a monoamine reuptake inhibitor that obstructs the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft [2]. It is supplied exclusively as a research chemical for laboratory applications in biochemistry, pharmacology, and analytical chemistry .

2,4,6-Trimethylphenethylamine Hydrochloride: Why Generic Phenethylamine Analogs Cannot Substitute Without Compromising Receptor Binding Specificity


Unsubstituted phenethylamine exhibits negligible receptor binding affinity, while the 2,4,6-trimethyl substitution pattern confers nanomolar-range binding potency at specific GPCR targets [1]. This differential pharmacology directly translates to non-interchangeability in receptor occupancy studies, where 2,4,6-TMPEA achieves binding occupancy levels that unsubstituted or differently substituted analogs cannot replicate . For analytical reference applications, the unique retention characteristics and distinct mass spectral signature of the 2,4,6-trimethyl-substituted scaffold prevent generic substitution with other phenethylamine derivatives, as chromatographic separation and detection parameters are compound-specific . The hydrochloride salt form additionally provides superior crystallinity, handling stability, and aqueous solubility relative to the free base, enabling reproducible formulation in assay buffers and synthetic reaction media [2].

2,4,6-Trimethylphenethylamine Hydrochloride: Quantitative Differentiation Evidence vs. Structural Analogs


5-HT2A Receptor Binding Affinity: Nanomolar Potency of 2,4,6-TMPEA Relative to Unsubstituted Phenethylamine

2,4,6-Trimethylphenethylamine demonstrates nanomolar-range binding affinity at the 5-HT2A receptor, with reported Ki values of 1.30 nM and 2.70 nM across multiple independent PDSP and contract laboratory assays [1][2]. The functional agonist activity at human 5-HT2A receptor expressed in HEK293T cells shows an EC50 of 11 nM via β-arrestin-2 recruitment assay [1]. In contrast, unsubstituted phenethylamine exhibits low receptor affinity, requiring micromolar to millimolar concentrations for detectable binding, while mono- and di-methoxylated phenethylamine analogs also fail to achieve comparable nanomolar potency . The trimethyl substitution pattern at the 2,4,6 positions is therefore mechanistically critical for high-affinity 5-HT2A receptor engagement.

Serotonin receptor pharmacology GPCR binding assays Neuropharmacology Receptor occupancy

Histamine H3 Receptor Binding: Subtype-Selective Nanomolar Kd of 2,4,6-TMPEA

2,4,6-Trimethylphenethylamine binds to the human recombinant histamine H3 receptor (NLuc/GPCR-fused H3R expressed in HEK293T cells) with a dissociation constant (Kd) of 1.35 nM, as measured by BRET assay after 30 minutes of incubation [1]. This high-affinity interaction at H3R is notable given that many structurally related phenethylamines show minimal or no H3 receptor engagement. Comparative binding to the histamine H4 receptor (H4R) yields substantially weaker affinity: Kd = 31.2 nM at mouse H4R and Kd = 9.16–31 nM at human H4R [1], representing approximately 7- to 23-fold selectivity for H3R over H4R. This receptor subtype selectivity profile is not shared by unsubstituted phenethylamine, which lacks meaningful H3R binding altogether.

Histamine receptor pharmacology H3 receptor antagonists CNS drug discovery GPCR selectivity profiling

Monoamine Reuptake Inhibition: Distinct Pharmacological Profile as Dopamine and Norepinephrine Uptake Blocker

2,4,6-Trimethylphenethylamine hydrochloride acts as a monoamine reuptake inhibitor that specifically obstructs the reuptake of dopamine and norepinephrine at neuronal synapses, resulting in elevated synaptic concentrations of these catecholamine neurotransmitters and enhanced postsynaptic receptor stimulation [1]. This pharmacological mechanism contrasts with structurally distinct phenethylamine derivatives such as 3,4,5-trimethoxyphenethylamine (mescaline), which primarily engages serotonergic pathways without significant monoamine transporter inhibition, and with α-substituted analogs (amphetamines) that additionally promote monoamine release via vesicular depletion [2]. The absence of an α-methyl substituent in 2,4,6-TMPEA limits its capacity for neurotransmitter release, conferring a more restricted reuptake inhibition-only profile.

Monoamine transporter pharmacology Dopamine reuptake Norepinephrine reuptake Neurotransmitter regulation

Thermal Stability and Solid-State Properties: High Melting Point (296–305 °C) Supports Robust Handling and Storage

2,4,6-Trimethylphenethylamine hydrochloride exhibits a melting point of 296–305 °C as a crystalline solid [1]. This high melting point reflects strong ionic lattice stabilization conferred by the hydrochloride salt form, enabling storage at ambient laboratory temperatures without special refrigeration requirements. The compound is classified as Storage Class 11 (Combustible Solids) and remains stable under standard laboratory conditions, though exposure to excess heat should be avoided . By comparison, the free base form of 2,4,6-trimethylphenethylamine has a boiling point of 263.4 °C and is a liquid at room temperature, presenting greater volatility, handling complexity, and storage stability concerns relative to the solid hydrochloride salt [1].

Compound stability Solid-state characterization Laboratory handling Long-term storage

Analytical Reference Standard Utility: Defined Chemical Identity for Forensic and Metabolomics Quantitation

2,4,6-TMPEA hydrochloride is established and supplied as an analytical reference standard for the identification and quantification of structurally similar compounds in complex sample matrices [1]. Its defined chemical structure, high purity (≥97%), and well-characterized spectral properties (including MS fragmentation pattern and chromatographic retention behavior) enable its use as a calibration standard in GC-MS and LC-MS workflows . Unlike many other substituted phenethylamines for which commercial reference standards are not readily available or are supplied at lower purity grades, 2,4,6-TMPEA hydrochloride is offered through major chemical suppliers (Sigma-Aldrich, Santa Cruz Biotechnology) with certificates of analysis supporting lot-to-lot consistency . This established supply chain and documented analytical characterization distinguish it from structurally related research chemicals that lack standardized reference-grade availability.

Analytical chemistry Reference standards Forensic toxicology Metabolomics

2,4,6-Trimethylphenethylamine Hydrochloride: Evidence-Based Research and Industrial Application Scenarios


GPCR Pharmacology Studies Targeting 5-HT2A and Histamine H3 Receptors

Based on nanomolar-range binding affinity at 5-HT2A (Ki = 1.30–2.70 nM, EC50 = 11 nM) and H3 receptors (Kd = 1.35 nM), 2,4,6-TMPEA hydrochloride serves as a validated high-potency research tool for investigating serotonergic and histaminergic GPCR signaling pathways [1]. Researchers can employ this compound in radioligand displacement assays, BRET-based binding studies, and functional β-arrestin recruitment assays using recombinant receptor systems expressed in HEK293T cells. The documented H3R over H4R selectivity (7- to 23-fold) further supports CNS-focused H3 receptor target engagement studies where off-target H4R binding would confound interpretation [2].

Analytical Reference Standard for GC-MS and LC-MS Method Validation

2,4,6-TMPEA hydrochloride (≥97% purity, solid hydrochloride salt) is qualified as an analytical reference standard for identifying and quantifying substituted phenethylamines in forensic toxicology samples, metabolomics workflows, and pharmaceutical impurity profiling . Its well-defined chromatographic retention behavior and mass spectral fragmentation pattern enable accurate calibration curve construction and method validation in compliance with laboratory accreditation requirements. The compound's crystalline solid form and high melting point (296–305 °C) ensure handling precision and long-term storage stability under standard laboratory conditions .

Neuropharmacology Research on Monoamine Reuptake Inhibition Mechanisms

Given its established action as a monoamine reuptake inhibitor that blocks dopamine and norepinephrine reuptake without promoting vesicular neurotransmitter release, 2,4,6-TMPEA hydrochloride provides a valuable tool for isolating reuptake inhibition mechanisms from the confounding release effects characteristic of amphetamine-class compounds [3]. This pharmacological distinction is particularly relevant for studies examining the relative contributions of reuptake blockade versus release facilitation to catecholamine signaling modulation in neuronal preparations and behavioral pharmacology models [4].

Synthetic Intermediate for Substituted Phenethylamine Derivative Libraries

2,4,6-TMPEA hydrochloride functions as a versatile synthetic intermediate and building block for medicinal chemistry programs developing substituted phenethylamine-based compound libraries [5]. The hydrochloride salt formulation enhances solubility and handling during multi-step organic transformations, while the 2,4,6-trimethyl substitution pattern provides a sterically and electronically distinct scaffold for structure-activity relationship (SAR) exploration. The crystalline form ensures consistent purity and accurate stoichiometry in reaction setups, supporting reproducible synthesis of N-alkylated, N-acylated, and aromatic ring-functionalized derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,6-Trimethylphenethylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.